3-Chloro-1H-indazole
Overview
Description
3-Chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the third position of the indazole ring makes this compound a unique derivative with distinct chemical properties.
Mechanism of Action
Target of Action
3-Chloro-1H-indazole is a type of indazole compound . Indazole compounds have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
It’s known that indazole compounds can interact with their targets in various ways depending on their specific structure and functional groups . For instance, some indazole compounds have been found to inhibit cell growth, suggesting they may interact with cellular components involved in cell proliferation .
Biochemical Pathways
Given the wide range of biological activities associated with indazole compounds, it’s likely that multiple pathways could be affected .
Result of Action
For instance, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
Like all chemical compounds, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, a key enzyme involved in cell signaling
Cellular Effects
Some indazole derivatives have been found to have antitumor activity, suggesting that they may influence cell function . For example, a compound named 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth in colon and melanoma cell lines
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzonitrile with hydrazine hydrate under acidic conditions. Another method includes the reaction of 2-chlorobenzaldehyde with hydrazine, followed by cyclization in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of transition metal catalysts to enhance yield and selectivity. For example, copper(II) acetate-catalyzed cyclization of 2-chlorobenzonitrile with hydrazine hydrate in dimethyl sulfoxide under an oxygen atmosphere has been reported to produce high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Electrophilic Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used
Major Products Formed:
N-Alkylated Derivatives: Formed through nucleophilic substitution.
Acylated and Sulfonylated Derivatives: Formed through electrophilic substitution.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions
Scientific Research Applications
3-Chloro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It is a key intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Comparison with Similar Compounds
1H-Indazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
2-Chloro-1H-indazole: Chlorine is positioned at the second position, leading to distinct chemical properties.
3-Bromo-1H-indazole: Bromine substituent instead of chlorine, affecting its reactivity and applications
Uniqueness of 3-Chloro-1H-indazole: The presence of the chlorine atom at the third position enhances its electrophilicity and reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its unique chemical properties also contribute to its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
3-chloro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAGNNWDZSKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183363 | |
Record name | 3-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29110-74-5 | |
Record name | 3-Chloroindazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29110-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1H-indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-1H-indazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Chloro-1H-indazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CHLORO-1H-INDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV55A79UH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be concluded about the structure of the 3-chloro-1H-indazole system from the crystallographic data?
A1: The research paper primarily focuses on elucidating the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, which contains the this compound moiety []. The study reveals that the this compound system itself is almost planar []. This planarity might influence the molecule's ability to interact with other molecules or bind to specific targets. Additionally, the allyl group attached to the nitrogen atom of the indazole ring adopts a nearly perpendicular orientation relative to the indazole plane, which could also impact its interactions with potential binding partners.
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